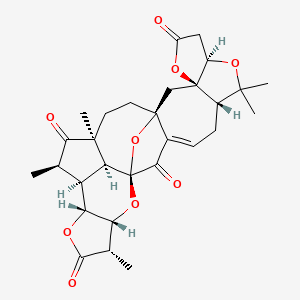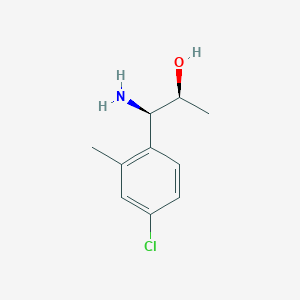
(R)-3,5-Difluoro-4-(pyrrolidin-2-YL)pyridine 2hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3,5-Difluoro-4-(pyrrolidin-2-yl)pyridine2HCl is a chemical compound that features a pyrrolidine ring attached to a pyridine ring, with two fluorine atoms at the 3 and 5 positions of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,5-Difluoro-4-(pyrrolidin-2-yl)pyridine2HCl typically involves the construction of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the pyrrolidine ring can be synthesized via a cyclization reaction involving styrene, tertiary α-bromoalkyl esters, and primary amines under visible light conditions in a microchannel reactor . This method is efficient and environmentally friendly.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
®-3,5-Difluoro-4-(pyrrolidin-2-yl)pyridine2HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine or pyrrolidine rings.
Substitution: The fluorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Wissenschaftliche Forschungsanwendungen
®-3,5-Difluoro-4-(pyrrolidin-2-yl)pyridine2HCl has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of ®-3,5-Difluoro-4-(pyrrolidin-2-yl)pyridine2HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring’s stereochemistry and the presence of fluorine atoms can influence the binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets by acting as an agonist, antagonist, or inhibitor, depending on the context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle used widely in medicinal chemistry.
Pyrrolidinone: A lactam derivative with various biological activities.
Fluoropyridines: Pyridine derivatives with fluorine substituents that exhibit unique chemical and biological properties.
Uniqueness
®-3,5-Difluoro-4-(pyrrolidin-2-yl)pyridine2HCl is unique due to the combination of the pyrrolidine ring and the specific fluorine substitution pattern on the pyridine ring. This structural arrangement can result in distinct biological activities and chemical reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C9H10F2N2 |
|---|---|
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
3,5-difluoro-4-[(2R)-pyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C9H10F2N2/c10-6-4-12-5-7(11)9(6)8-2-1-3-13-8/h4-5,8,13H,1-3H2/t8-/m1/s1 |
InChI-Schlüssel |
XTLYYKRITNPJGU-MRVPVSSYSA-N |
Isomerische SMILES |
C1C[C@@H](NC1)C2=C(C=NC=C2F)F |
Kanonische SMILES |
C1CC(NC1)C2=C(C=NC=C2F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


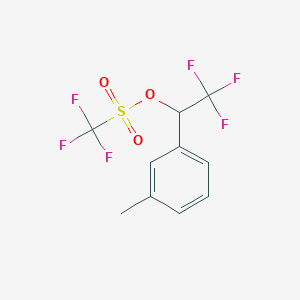


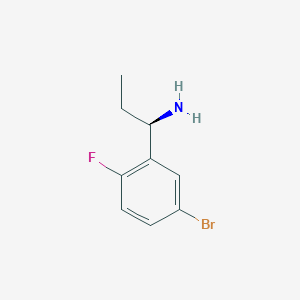
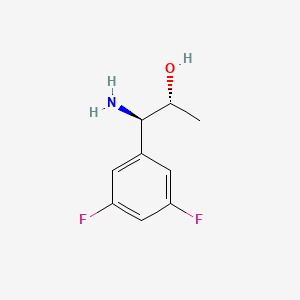
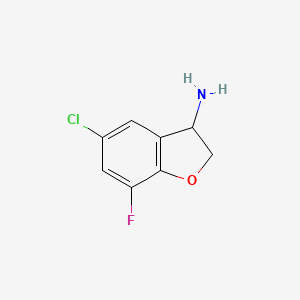
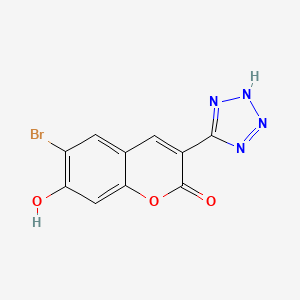
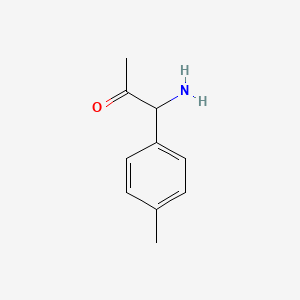
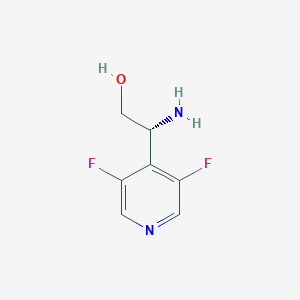
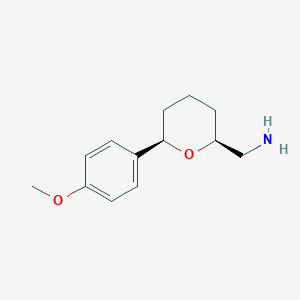
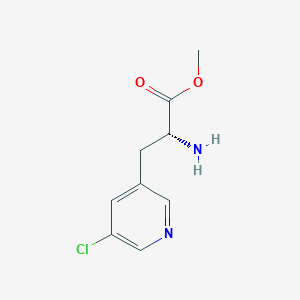
![4-(2'-Chloro-5'-((4-methoxybenzyl)oxy)-4'-nitro-[1,1'-biphenyl]-4-YL)morpholine](/img/structure/B13042626.png)
